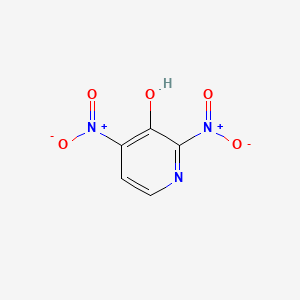
2,4-Dinitro-3-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-3-pyridinol is a chemical compound with the molecular formula C5H3N3O5. It is a derivative of pyridine, characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 3 on the pyridine ring. This compound is known for its yellow solid appearance and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dinitro-3-pyridinol can be synthesized through the nitration of 3-hydroxypyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the nitrating agents and the exothermic nature of the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
化学反应分析
Types of Reactions
2,4-Dinitro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products
科学研究应用
2,4-Dinitro-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dinitro-3-pyridinol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
2,4,6-Trinitropyridine: Another nitro-substituted pyridine with three nitro groups, known for its higher density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: A derivative with amino and nitro groups, used in energetic materials.
3,4,5-Trinitro-1H-pyrazole: A pyrazole derivative with similar nitro substitution, used in explosive materials.
Uniqueness
2,4-Dinitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and applications in various fields .
属性
分子式 |
C5H3N3O5 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC 名称 |
2,4-dinitropyridin-3-ol |
InChI |
InChI=1S/C5H3N3O5/c9-4-3(7(10)11)1-2-6-5(4)8(12)13/h1-2,9H |
InChI 键 |
ZORRKXFLBXYDGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
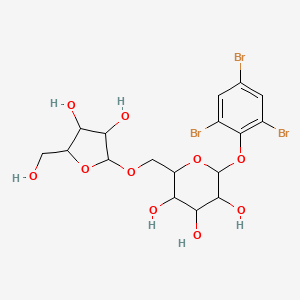
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
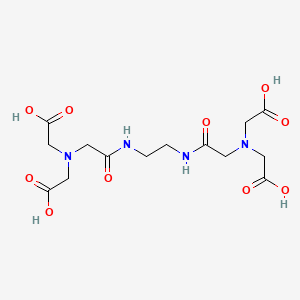
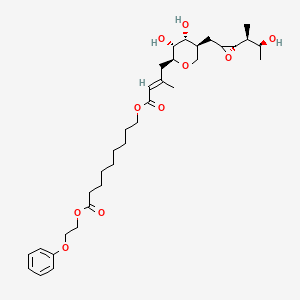
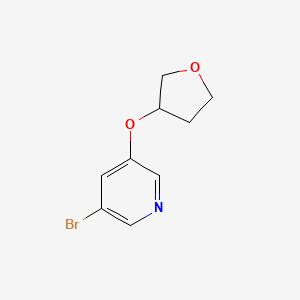
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)

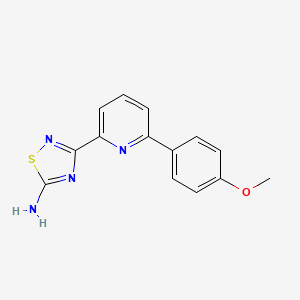
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

